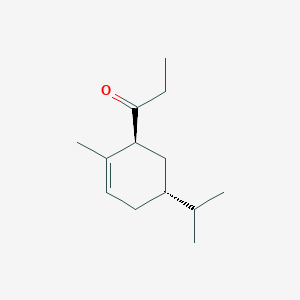
Nerone, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nerone, trans-: is a chemical compound with the molecular formula C13H22O 1-Propanone, 1-(2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl)-, trans- . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with isopropyl and methyl groups, and a propanone moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Nerone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of nerolidol synthase to convert farnesyl diphosphate into trans-nerolidol, which can then be further oxidized to form trans-Nerone . The reaction conditions often include the use of specific enzymes and optimized precursor supply to enhance yield.
Industrial Production Methods: In industrial settings, the production of trans-Nerone may involve the use of biotechnological approaches, such as the expression of nerolidol synthase in microbial hosts like Yarrowia lipolytica . This method allows for the large-scale production of trans-Nerone by optimizing the metabolic pathways involved in its biosynthesis .
Chemical Reactions Analysis
Types of Reactions: Trans-Nerone undergoes various chemical reactions, including:
Oxidation: Trans-Nerone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups on the cyclohexene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Trans-Nerone has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Trans-Nerone is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of trans-Nerone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Trans-Nerone can be compared with other similar compounds, such as:
Nerolidol: A related compound with similar structural features but different functional groups.
Menthone: Another compound with a cyclohexene ring and similar substituents.
Carvone: A compound with a similar ring structure but different functional groups.
These compounds share some structural similarities with trans-Nerone but differ in their specific chemical properties and applications.
Properties
CAS No. |
41766-71-6 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-[(1S,5R)-2-methyl-5-propan-2-ylcyclohex-2-en-1-yl]propan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6,9,11-12H,5,7-8H2,1-4H3/t11-,12+/m1/s1 |
InChI Key |
DZSVIVLGBJKQAP-NEPJUHHUSA-N |
Isomeric SMILES |
CCC(=O)[C@H]1C[C@@H](CC=C1C)C(C)C |
Canonical SMILES |
CCC(=O)C1CC(CC=C1C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















